
1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of a suitable pyrazole precursor with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group (-NH-pentyl) undergoes alkylation and acylation under standard conditions.
Key Data:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-pentyl-N-methyl derivative | 78% | |
Acylation | AcCl, Et₃N, THF, 0°C → RT | Acetylated amine | 85% |
-
Mechanistic Notes:
Nucleophilic Substitution at Difluoromethyl Group
The difluoromethyl (-CF₂H) group participates in nucleophilic substitution under basic conditions.
Example Reaction:
\text{CF}_2\text{H} + \text{NaOCH}_3 \rightarrow \text{CF}_2\text{OCH}_3 + \text{HF} \quad (\text{Yield: 62%[3][6]})
Factors Influencing Reactivity:
-
Solvent: Polar solvents (e.g., THF, DCM) improve reaction rates .
-
Catalysts: KI or NaI enhances substitution efficiency by stabilizing transition states .
Cyclization and Ring-Opening Reactions
The pyrazole ring undergoes cyclization with electrophilic reagents or ring-opening under strong acidic/basic conditions.
Reported Transformations:
-
Cyclization with POCl₃: Forms fused pyrazolo[3,4-b]pyridine derivatives at 110°C (Yield: 70–75% ).
-
Ring-Opening: Concentrated H₂SO₄ cleaves the ring to yield linear amines (Yield: 40%).
Key Conditions:
Reaction | Conditions | Byproducts |
---|---|---|
Cyclization | POCl₃, toluene, 110°C | HCl gas |
Acidic ring-opening | H₂SO₄ (conc.), 100°C, 2h | NH₃, CO₂ |
Oxidation:
The pentyl chain oxidizes to a ketone or carboxylic acid under strong oxidizing agents:
\text{C}_5\text{H}_{11} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{C}_4\text{H}_9\text{COOH} \quad (\text{Yield: 55%[9][11]})
Reduction:
-
The difluoromethyl group resists reduction, but the pyrazole ring can be hydrogenated under high-pressure H₂ with Pd/C (Yield: 68%).
Catalytic Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates.
Case Study:
-
Suzuki Coupling: Bromination at C5 followed by reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) yields biaryl derivatives (Yield: 73% ).
Biological Activity and Mechanistic Implications
The compound inhibits fungal succinate dehydrogenase (SDH) via binding to the ubiquinone site.
Structural Determinants of Activity:
Feature | Role in SDH Inhibition |
---|---|
Difluoromethyl group | Enhances electronegativity |
N-pentyl chain | Improves membrane permeability |
Stability and Degradation
Scientific Research Applications
Synthesis and Preparation
The synthesis of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves multi-step processes starting from accessible precursors. The difluoromethylation of pyrazole derivatives is a common method used to achieve this compound.
Chemistry
This compound serves as a building block in organic synthesis. Its difluoromethyl group enhances the stability and reactivity of the compound, making it suitable for developing fluorinated heterocycles.
Biology
The compound is being studied for its potential biological activities. Research indicates that pyrazole derivatives can exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential. Its unique structure may contribute to enhanced biological activity, making it a candidate for drug development.
Anticancer Activity
Research has demonstrated that pyrazole derivatives, including this compound, can inhibit cell proliferation in cancer cell lines. For example:
Cell Line | IC50 (mg/mL) | Growth Inhibition (%) |
---|---|---|
HepG2 (liver) | 73 | 54.25 |
HeLa (cervical) | 84 | 38.44 |
In a comparative study, an analog of this compound showed selective targeting of cancerous cells while sparing normal fibroblasts, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives possess significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:
Compound | COX Inhibition (%) |
---|---|
This compound | TBD |
Traditional NSAIDs (e.g., Diclofenac) | High |
This suggests that the compound may offer therapeutic benefits with potentially fewer side effects compared to conventional non-steroidal anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
- 1-(Chloromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
- 1-(Bromomethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
Uniqueness
1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, distinguishing it from its analogs .
Biological Activity
1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a difluoromethyl group and a pentyl substituent. Its molecular formula is C10H18ClF2N3 with a molecular weight of 253.72 g/mol . This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in antifungal applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H18ClF2N3 |
Molecular Weight | 253.72 g/mol |
CAS Number | 1856047-39-6 |
Preliminary studies suggest that this compound may function as an enzyme inhibitor . Its design allows it to bind to specific active sites on enzymes, thereby modulating various biochemical pathways. Similar compounds have shown antifungal properties, indicating that this compound might exhibit comparable activities against certain pathogens .
Interaction Studies
Research indicates that this compound interacts with enzymes involved in metabolic pathways. The binding affinity of the compound to these enzymes is crucial for its potential therapeutic applications. Further investigations are required to elucidate the precise mechanisms through which it exerts its biological effects.
Antifungal Properties
The antifungal activity of pyrazole derivatives has been well documented, with many exhibiting significant efficacy against various fungal pathogens. For instance, a related study highlighted that derivatives of difluoromethyl pyrazoles displayed moderate to excellent antifungal activities against several phytopathogenic fungi . The specific activity of this compound against these pathogens remains to be fully characterized but is anticipated based on structural similarities.
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor. It may inhibit enzymes such as succinate dehydrogenase (SDH), which is crucial in various metabolic pathways. Molecular docking studies have suggested that the carbonyl oxygen atom in related compounds forms hydrogen bonds with key amino acids in the active site of SDH, indicating a similar potential for this compound .
Case Studies and Research Findings
- Antifungal Activity Assessment : In vitro studies have demonstrated that several pyrazole derivatives effectively inhibit mycelial growth of various fungi. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity than standard fungicides like boscalid .
- Enzyme Interaction Studies : A study focusing on the structure-activity relationship (SAR) of difluoromethyl pyrazole derivatives revealed promising results in inhibiting key metabolic enzymes, suggesting that further optimization could enhance their efficacy and selectivity .
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Used as an intermediate in fungicides; inhibits succinate dehydrogenase. |
Isopyrazam | Structure | A known fungicide effective against various fungal pathogens. |
Sedaxane | Structure | Another fungicide with a similar mechanism of action against succinate dehydrogenase. |
The uniqueness of this compound lies in its specific combination of functional groups, which may enhance its lipophilicity and biological activity compared to other pyrazole derivatives lacking such features .
Properties
Molecular Formula |
C10H17F2N3 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C10H17F2N3/c1-3-4-5-6-13-9-7-15(10(11)12)14-8(9)2/h7,10,13H,3-6H2,1-2H3 |
InChI Key |
HPFDXRQVDKPNLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1C)C(F)F |
Origin of Product |
United States |
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